molecular formula C19H17NO5 B039405 Methyl 2-(3-phthalimidopropoxy)benzoate CAS No. 115149-46-7

Methyl 2-(3-phthalimidopropoxy)benzoate

Cat. No. B039405
M. Wt: 339.3 g/mol
InChI Key: HKZSVOHHOCETSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-(3-phthalimidopropoxy)benzoate involves efficient reagents and methodologies that ensure high yield and purity. Casimir et al. (2002) introduced a new, efficient, and readily available reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for the N-phthaloylation of amino acids and derivatives. This method provides excellent results for alpha-amino acids, alpha-amino alcohols, dipeptides, alpha-amino carboxamides, and alpha-amino esters, offering a straightforward and racemization-free phthaloylation procedure (Casimir, Guichard, & Briand, 2002).

Molecular Structure Analysis

The molecular structure of Methyl 2-(3-phthalimidopropoxy)benzoate is characterized by its unique phthalimidopropoxy benzoate moiety. Moser et al. (2005) synthesized a structurally related compound and determined its crystal structure through single crystal X-ray diffraction analysis. The study revealed significant conjugations within the triazene moieties, indicating a complex structural arrangement that could influence the compound's reactivity and physical properties (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Methyl 2-(3-phthalimidopropoxy)benzoate's chemical reactivity is highlighted by its role in various synthesis processes. Baird et al. (2011) described how methyl 2-[(diethoxyphosphoryl)methyl]benzoate reacts with several aldehydes to produce alkenylphosphonates, showcasing its utility in the synthesis of complex organic molecules under Horner-Wadsworth-Emmons conditions (Baird, Colomban, Turner, Teesdale‐Spittle, & Harvey, 2011).

Physical Properties Analysis

The physical properties of Methyl 2-(3-phthalimidopropoxy)benzoate, such as melting point, boiling point, and solubility, are essential for its application in organic synthesis. However, specific studies focusing on these properties were not identified in the current literature search, suggesting a gap in the detailed characterization of this compound.

Chemical Properties Analysis

The chemical properties of Methyl 2-(3-phthalimidopropoxy)benzoate, including its reactivity, stability, and functional group transformations, are crucial for its utilization in organic chemistry. Boyd et al. (2008) explored the enzyme-catalyzed synthesis and reactions of benzene oxide/oxepine derivatives of methyl benzoates, providing insights into the compound's reactivity and potential for generating novel organic compounds through biological transformations (Boyd, Sharma, Harrison, Malone, Mcroberts, Hamilton, & Harper, 2008).

Scientific Research Applications

  • Catalytic Reduction Studies : King and Strojny (1982) investigated the reduction of methyl benzoate on a Y2O3 catalyst, providing insights into the reaction mechanisms and surface interactions during the catalytic process (King & Strojny, 1982).

  • Synthesis of Natural and Unnatural Compounds : Bellina et al. (2000) developed a regioselective synthesis method involving methyl 2-hydroxybenzoates, useful for creating various natural and synthetic compounds (Bellina et al., 2000).

  • Applications in Nucleoside Protection : Kempe et al. (1982) explored the selective benzoylation of ribonucleosides, demonstrating the importance of methyl benzoate derivatives in nucleoside protection for RNA and DNA synthesis (Kempe et al., 1982).

  • Use in Phthaloylation of Amino Acids : Casimir et al. (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate as an efficient reagent for N-phthaloylation in amino acids, showcasing its potential in peptide and amino acid modification (Casimir, Guichard, & Briand, 2002).

  • Asymmetric Synthesis of Phthalides : Ramachandran et al. (1996) reported on the asymmetric synthesis of 3-substituted 1(3H)-isobenzofuranones using methyl benzoate derivatives, important in pharmaceutical synthesis (Ramachandran, Chen, & Brown, 1996).

  • Protection of Carbohydrates : Ziegler and Pantkowski (1994) described the use of a methyl benzoate derivative as a novel protecting group in carbohydrate chemistry (Ziegler & Pantkowski, 1994).

  • Radiopharmaceutical Synthesis : Taylor et al. (1996) synthesized radiolabeled methyl benzoate derivatives for potential use in medical imaging (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

  • Cholinesterase Inhibitory Compounds : Khan et al. (2014) isolated new benzoates from Lonicera quinquelocularis with significant cholinesterase inhibitory activity, demonstrating the potential of methyl benzoate derivatives in therapeutic applications (Khan et al., 2014).

  • Polymer Chemistry : Yang et al. (1999) utilized methyl benzoate derivatives in the synthesis of hyperbranched aromatic polyamides, highlighting its role in advanced material science (Yang, Jikei, & Kakimoto, 1999).

  • Calorimetry and Energetics : Roux et al. (2002) conducted calorimetric studies on methyl benzoate to determine its enthalpy of formation, an essential parameter in thermodynamics and reaction engineering (Roux, Temprado, Dávalos, Jiménez, Hosmane, & Liebman, 2002).

  • Corrosion Inhibition Studies : Arrousse et al. (2021) demonstrated the use of methyl benzoate derivatives as efficient inhibitors against the corrosion of mild steel in acidic media (Arrousse et al., 2021).

  • Environmental Analysis : Kagaya and Yoshimori (2012) applied methyl benzoate in dispersive liquid–liquid microextraction, highlighting its utility in environmental analytical techniques (Kagaya & Yoshimori, 2012).

  • Catabolic Pathway Analysis : Eaton (2001) studied the plasmid-encoded phthalate catabolic pathway in bacteria, which is relevant for understanding environmental biodegradation processes (Eaton, 2001).

  • Reactivity and Hydrolysis Studies : Bender et al. (1961) examined the alkaline hydrolysis and isotopic oxygen exchange of methyl benzoate, providing fundamental insights into its chemical reactivity (Bender, Matsui, Thomas, & Tobey, 1961).

  • Biosynthesis and Emission in Plants : Dudareva et al. (2000) studied the developmental regulation of methyl benzoate biosynthesis and emission in snapdragon flowers, showing its significance in plant biology (Dudareva et al., 2000).

  • Polymerization Studies : Barson et al. (1989) investigated the end-groups in poly(methyl methacrylate) prepared using benzoyl peroxide, important for polymer science (Barson, Bevington, & Breuer, 1989).

  • Synthesis of Arylazo-glycenosides : Collins et al. (1972) synthesized and studied arylazo derivatives of methyl benzoate for potential applications in medicinal chemistry (Collins, Gardiner, Kumar, & Overend, 1972).

  • Review on Synthetic Applications : Farooq and Ngaini (2019) reviewed the synthesis and applications of methyl-2-formyl benzoate, highlighting its role in pharmaceuticals and organic synthesis (Farooq & Ngaini, 2019).

  • Health Impact Studies : Hauser and Calafat (2005) reviewed the health effects of phthalates in human populations, providing insights into the potential impacts of methyl benzoate derivatives on human health (Hauser & Calafat, 2005).

  • Autoxidation and Reaction Studies : Gorter-Laroij and Kooyman (1972) analyzed the reactions of MnIII acetate with methyl benzoate, contributing to the understanding of autoxidation mechanisms (Gorter-Laroij & Kooyman, 1972).

Safety And Hazards

“Methyl 2-(3-phthalimidopropoxy)benzoate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-24-19(23)15-9-4-5-10-16(15)25-12-6-11-20-17(21)13-7-2-3-8-14(13)18(20)22/h2-5,7-10H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZSVOHHOCETSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553948
Record name Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-phthalimidopropoxy)benzoate

CAS RN

115149-46-7
Record name Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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